2-((3-Methoxyphenoxy)methyl)oxirane

Pharmaceutical Analysis Impurity Profiling Ranolazine Synthesis

2-((3-Methoxyphenoxy)methyl)oxirane, also known as glycidyl 3-methoxyphenyl ether or 1-(3-Methoxyphenoxy)-2,3-epoxypropane, is a meta-substituted aryl glycidyl ether characterized by an epoxide functional group on a 3-methoxyphenoxy framework. Its molecular formula is C₁₀H₁₂O₃ with a molecular weight of 180.20 g/mol.

Molecular Formula C10H12O3
Molecular Weight 180.203
CAS No. 2210-75-5
Cat. No. B2945379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methoxyphenoxy)methyl)oxirane
CAS2210-75-5
Molecular FormulaC10H12O3
Molecular Weight180.203
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC2CO2
InChIInChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3
InChIKeyUCGYCLBMTBEQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) - Meta-Substituted Glycidyl Ether Reference Standard for Pharmaceutical Impurity Analysis and Polymer Synthesis


2-((3-Methoxyphenoxy)methyl)oxirane, also known as glycidyl 3-methoxyphenyl ether or 1-(3-Methoxyphenoxy)-2,3-epoxypropane, is a meta-substituted aryl glycidyl ether characterized by an epoxide functional group on a 3-methoxyphenoxy framework. Its molecular formula is C₁₀H₁₂O₃ with a molecular weight of 180.20 g/mol. As a meta-isomer of the commercially utilized ortho-isomer (Guaiacol glycidyl ether, CAS 2210-74-4) and the para-isomer (CAS 2211-94-1), it possesses distinct steric and electronic properties that dictate its specialized applications . This compound is primarily valued not for bulk synthesis but as a high-purity reference standard for pharmaceutical impurity profiling, particularly in Ranolazine manufacturing, and as a functional comonomer in cationic ring-opening polymerization to produce nanoparticle coatings [1].

Isomer Identity Meta-substituted aryl glycidyl ether reference standard
Primary Role Pharmaceutical impurity profiling and polymer comonomer
Research Area Analytical method validation and advanced material synthesis

Why 2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) Cannot Be Replaced by Other Methoxyphenyl Glycidyl Ether Isomers in Critical Applications


The substitution of 2-((3-Methoxyphenoxy)methyl)oxirane with its ortho (CAS 2210-74-4) or para (CAS 2211-94-1) isomers is not permissible in regulated pharmaceutical and advanced materials applications due to fundamental differences in their molecular geometry and resultant physicochemical properties. The meta-substitution pattern of CAS 2210-75-5 alters steric hindrance around the epoxide ring and electronic distribution compared to the ortho and para isomers, which directly impacts its chromatographic retention time in analytical methods and its reactivity in polymerization kinetics . Specifically, in the synthesis of Ranolazine, the ortho-isomer is the active intermediate, while the meta-isomer is a known process impurity . Therefore, substituting one for the other would invalidate regulatory impurity profiles and compromise the quality of the final drug substance. In polymer science, the substitution pattern influences the glass transition temperature (Tg) and solubility of the resulting copolymers, making isomer-specific selection critical for achieving targeted material performance .

1 Ortho-isomer (CAS 2210-74-4) co-elutes with API and cannot serve as an impurity reference standard.
2 Para-isomer (CAS 2211-94-1) is a solid; physical-state mismatch may alter handling and formulation requirements.
3 Isomer-specific chromatographic retention and polymerization kinetics may not transfer across substitution patterns.

Quantitative Differentiation Guide: Head-to-Head Evidence for 2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) vs. Structural Analogs


Isomeric Purity and Impurity Profiling in Ranolazine Manufacturing: Meta-Isomer (CAS 2210-75-5) as a Critical Reference Standard

2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) is the meta-isomer of the key Ranolazine intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4). In pharmaceutical manufacturing, it is not used as a synthetic building block but is procured as a high-purity reference standard to identify and quantify process-related impurities . Its presence in the crude drug substance is a direct marker of isomeric contamination from the 3-methoxyphenol starting material .

Isomeric Identity & Application
Head-to-head
Meta-isomer: reference standard for impurity profiling. Ortho-isomer: active synthetic intermediate.
Role differentiation supports analytical reference standard selection.
Qualitative distinction; critical for Ranolazine QC method validation.
Pharmaceutical Analysis Impurity Profiling Ranolazine Synthesis

Physical State and Thermal Properties: Meta-Isomer (CAS 2210-75-5) as a Liquid vs. Solid Para-Isomer (CAS 2211-94-1)

The meta-isomer 2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) is reported as a colorless to pale yellow liquid at ambient temperature, whereas the para-isomer (Glycidyl 4-methoxyphenyl ether, CAS 2211-94-1) is a solid with a melting point range of 45-48°C [1]. This physical state difference is a direct consequence of the meta-substitution pattern, which disrupts molecular symmetry and packing, leading to a lower melting point.

Physical State & Melting Point
Head-to-head
Meta-isomer: liquid. Para-isomer: solid, Mp 45–48°C. Difference >45°C.
Physical-state choice may influence processing and formulation workflow.
Property to review for solvent-free or facile mixing applications.
Physical Chemistry Material Science Handling and Storage

Polymerization Copolymer Tg Range: Functionalized Copolymers with a Tunable Glass Transition

In a study of copolymers synthesized via cationic ring-opening polymerization of glycidol with various phenyl glycidyl ethers, the incorporation of methoxyphenyl glycidyl ether (which includes the meta-isomer) resulted in copolymers with glass-transition temperatures (Tg) in the range of -20 to +10°C [1]. This contrasts with the behavior of other monomers in the series, such as the 4-tert-butylphenyl and 2-biphenylyl derivatives, which yield copolymers with different thermal profiles.

Copolymer Tg Range
Class-level
Reported copolymer Tg range: –20 to +10°C (methoxyphenyl glycidyl ether series).
Supports viscoelastic property screening for nanoparticle coating research.
Class-level inference; isomer-specific Tg review recommended.
Polymer Chemistry Nanoparticle Coatings Cationic Polymerization

Boiling Point and Volatility Comparison: Meta-Isomer (CAS 2210-75-5) Exhibits Distinct Distillation Behavior vs. Ortho-Isomer (CAS 2210-74-4)

The meta-isomer (CAS 2210-75-5) has a reported boiling point of 115°C at a reduced pressure of 0.5 Torr, while the ortho-isomer (Guaiacol glycidyl ether, CAS 2210-74-4) is reported to boil at 152-158°C at 667 Pa (approximately 5 Torr) [1][2]. This difference in boiling point, even when corrected for pressure, indicates a lower intermolecular attraction in the meta-isomer, likely due to its less efficient molecular packing.

Boiling Point
Cross-study comparable
Meta: 115°C at 0.5 Torr. Ortho: 152–158°C at ~5 Torr. ≈40°C lower.
Lower boiling point may support gentler vacuum distillation purification.
Pressure difference requires method context; data to verify per protocol.
Physical Chemistry Distillation Synthetic Chemistry

Purity Specifications for Research and Industrial Use: A Range of 95% to 98%+ Aligns with Regulatory Requirements for Reference Standards

Commercial suppliers of 2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) offer the compound with a minimum purity specification ranging from 95% to 98% or higher . For its primary application as a pharmaceutical reference standard, a purity of >98% is typically required to ensure accurate quantification of impurities in drug substances. This high purity is a critical differentiator from lower-grade or technical-grade material that might be used for non-regulated applications.

Purity Specification
Specification review
Commercial purity range: 95% to >98% (vendor-dependent).
>98% purity typically required for pharmaceutical reference standard use.
Verify lot-specific COA before analytical method validation.
Quality Control Analytical Chemistry Reference Standards

Antioxidant Activity and Therapeutic Potential: A Preliminary Class-Level Observation

2-((3-Methoxyphenoxy)methyl)oxirane has been reported to exhibit antioxidant properties and has been investigated for potential utility in the treatment of hyperlipidemia . While no direct comparative data are available against other glycidyl ether isomers, this activity is a class-level inference for aryl glycidyl ethers. The meta-substitution pattern may influence the compound's interaction with biological targets compared to other isomers, but this remains to be quantitatively demonstrated.

Antioxidant Activity
Class-level inference
Reported antioxidant property; hyperlipidemia research context mentioned.
May support early-stage screening; quantitative comparative data absent.
Data to verify; not for procurement decisions based solely on therapeutic potential.
Medicinal Chemistry Antioxidants Hyperlipidemia

Optimal Application Scenarios for 2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) in Research and Industry


Pharmaceutical Quality Control: Ranolazine Impurity Profiling

In this application, 2-((3-Methoxyphenoxy)methyl)oxirane (CAS 2210-75-5) is procured as a certified reference standard (e.g., Ranolazine Impurity 26) to develop and validate HPLC or LC-MS methods for quantifying isomeric impurities in Ranolazine drug substance and drug product . Its specific retention time and spectral signature allow for the accurate detection and quantification of this meta-isomer, ensuring the final drug product meets regulatory purity specifications and that any isomeric contamination from the 3-methoxyphenol starting material is adequately controlled .

Polymer Synthesis: Copolymerization for Functional Nanoparticle Coatings

Researchers in polymer science utilize 2-((3-Methoxyphenoxy)methyl)oxirane as a functional comonomer in cationic ring-opening polymerizations with glycidol to produce copolymers with glass-transition temperatures in the -20 to +10°C range . These copolymers are investigated for use as nanoparticle coatings, where the tunable thermal properties and the specific methoxyphenyl functionality impart desired solubility and interfacial characteristics for advanced material applications.

Synthetic Chemistry: Use as a Liquid Meta-Substituted Building Block

Due to its liquid state at room temperature, 2-((3-Methoxyphenoxy)methyl)oxirane is a convenient reagent for organic synthesis where a meta-methoxyphenyl group must be introduced via nucleophilic ring-opening of the epoxide. Its lower boiling point compared to the ortho-isomer also facilitates its purification by vacuum distillation . This scenario is particularly relevant for process development chemists seeking to incorporate a specific substitution pattern into a target molecule with simplified handling and purification procedures.

Medicinal Chemistry: Preliminary Evaluation of Antioxidant and Anti-Hyperlipidemic Potential

Based on class-level evidence, 2-((3-Methoxyphenoxy)methyl)oxirane may be investigated in early-stage drug discovery programs targeting hyperlipidemia or related cardiovascular conditions . Its reported antioxidant properties, while not yet quantitatively compared to other isomers, provide a rationale for its inclusion in screening libraries. However, this application scenario is exploratory and requires further experimental validation before it can be considered a primary differentiator for procurement.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Meta-isomer reference standard identity
Chromatographic resolution from ortho-isomer API
Cationic copolymerization studies
Liquid comonomer with meta-substitution pattern
Copolymer Tg range in nanoparticle coating context
Meta-substituted building block synthesis
Liquid physical state and lower boiling point
Vacuum distillation purification feasibility
Antioxidant screening research
Reported antioxidant class-level evidence
Quantitative comparative validation required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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